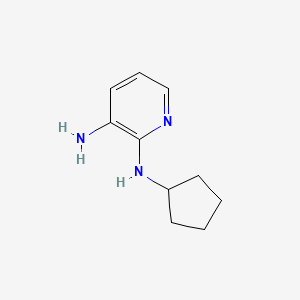

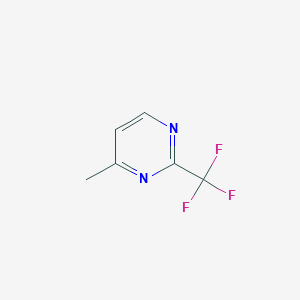

(2,6-Dimethylpyridin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

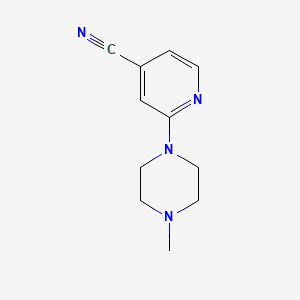

“(2,6-Dimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 672325-49-4 . It has a molecular weight of 136.2 and its IUPAC name is (2,6-dimethyl-3-pyridinyl)methanamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine (L1), obtained as Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine, and isothiocyanate were synthesized .

Molecular Structure Analysis

The InChI code of “(2,6-Dimethylpyridin-3-yl)methanamine” is 1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylpyridin-3-yl)methanamine” include a molecular weight of 136.2 . Other specific properties such as density, boiling point, and vapor pressure were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- A study describes the synthesis of a novel 1,3-Dithiolane Compound, which includes a process involving 2,6-Dimethylpyridin-3-yl)methanamine. The compound's structure was confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).

Anticonvulsant Activity

- Schiff bases of 3-aminomethyl pyridine, including (2,6-Dimethylpyridin-3-yl)methanamine derivatives, have been synthesized and screened for anticonvulsant activity. Some compounds showed remarkable protection over clinically used drugs (S. Pandey & R. Srivastava, 2011).

Photochemistry in Polymerization

- Research on photochemically mediated atom transfer radical polymerization (ATRP) included (2,6-Dimethylpyridin-3-yl)methanamine as part of the study to understand the significance of photochemical processes in ATRP reactions (Thomas G Ribelli et al., 2014).

Anticancer Activity

- New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including (2,6-Dimethylpyridin-3-yl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (S. Mbugua et al., 2020).

Catalysts for Hydroxylation of Alkanes

- Diiron(III) complexes of tridentate 3N ligands, including (2,6-Dimethylpyridin-3-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes, showing good alcohol selectivity and bond selectivity (M. Sankaralingam & M. Palaniandavar, 2014).

Surface-Catalyzed Reactions in Gases

- A study investigated the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, exploring processes that may be common to related reactions in biological systems (L. Mascavage et al., 2006).

Eigenschaften

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSZTXFIAHDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylpyridin-3-yl)methanamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)